molecular formula C8H9FN2O2S B5548786 N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide

Cat. No.: B5548786
M. Wt: 216.23 g/mol
InChI Key: SVXHORDWARDPLI-UXBLZVDNSA-N
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Description

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide is a chemical compound that belongs to the class of Schiff bases and sulfonamides It is characterized by the presence of a fluorophenyl group, a methanesulfonamide group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with methanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity. The methanesulfonamide group contributes to its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, while the methanesulfonamide group provides stability and solubility. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-10-6-7-2-4-8(9)5-3-7/h2-6,11H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXHORDWARDPLI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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